5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 3-fluorobenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrole-2-carbinol and pyrrole-2-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound’s interaction with the target .
Comparison with Similar Compounds
3-Fluorophenylacetic acid: Used as a building block in organic synthesis and as a medicine intermediate.
1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one: A synthetic cathinone with psychoactive properties.
Uniqueness: 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKEGQCZGIBSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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